2-(Bromomethyl)acrylamide
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Overview
Description
2-(Bromomethyl)acrylamide is an organic compound characterized by the presence of a bromomethyl group attached to an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)acrylamide typically involves the reaction of 2-(bromomethyl)acrylic acid with oxalyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)acrylamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as thiols, amines, and alcohols.
Addition Reactions: The acrylamide moiety can participate in Michael addition reactions with nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include thiols, amines, and alcohols, typically under mild conditions.
Michael Addition: Reagents such as thiols and amines are used, often in the presence of a base to facilitate the reaction.
Major Products:
Substitution Reactions: Products include substituted acrylamides where the bromine atom is replaced by the nucleophile.
Addition Reactions: Products are adducts formed by the addition of nucleophiles to the acrylamide double bond.
Scientific Research Applications
2-(Bromomethyl)acrylamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)acrylamide involves its reactivity with nucleophiles. The bromomethyl group acts as an electrophile, reacting with nucleophilic sites on target molecules such as cysteine residues in proteins . This reactivity allows for the selective modification of biomolecules, making it useful in bioconjugation and other applications.
Comparison with Similar Compounds
2-Chloromethylacrylamide: Similar in structure but with a chlorine atom instead of bromine.
N-Benzylmethacrylamide: Contains a benzyl group instead of a bromomethyl group.
Uniqueness: 2-(Bromomethyl)acrylamide is unique due to its high reactivity with nucleophiles, particularly thiols, making it highly effective for selective modifications in bioconjugation applications .
Properties
Molecular Formula |
C4H6BrNO |
---|---|
Molecular Weight |
164.00 g/mol |
IUPAC Name |
2-(bromomethyl)prop-2-enamide |
InChI |
InChI=1S/C4H6BrNO/c1-3(2-5)4(6)7/h1-2H2,(H2,6,7) |
InChI Key |
RDLRESUWQMPKFP-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CBr)C(=O)N |
Origin of Product |
United States |
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